(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Chiral Resolution Stereochemical Assignment Enantiomeric Excess

Sourcing the correct enantiomer of protected pyroglutamic acid is critical for stereochemical fidelity in multi-step drug synthesis. (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (Boc-Pyr-OtBu) eliminates this risk with orthogonal Boc/tert-butyl ester protection, enabling selective, sequential deprotection for modular kinase inhibitor and peptidomimetic construction. • Validated chiral building block (optical rotation -33.8° to -34.2°, mp 53-56°C) • Used in diastereoselective azidation for carbapyochelin synthesis • Direct entry to (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamide libraries Standard purity ≥98% (HPLC), shipped ambient from global stock.

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
CAS No. 91229-91-3
Cat. No. B1338425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
CAS91229-91-3
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
InChIInChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m0/s1
InChIKeyINVKHBRFFCQICU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate


(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 91229-91-3), also known as tert-Butyl N-Boc-L-pyroglutamate or Boc-Pyr-OtBu, is an N-Boc and tert-butyl ester protected form of L-pyroglutamic acid . This compound is a widely used chiral building block in medicinal chemistry and organic synthesis, serving as a conformationally constrained proline surrogate or pyroglutamic acid derivative [1]. Its primary utility lies in the introduction of a (2S)-5-oxopyrrolidine scaffold with orthogonal acid-labile protecting groups, enabling selective deprotection in multi-step synthetic sequences.

1 Chiral building block for (2S)-5-oxopyrrolidine scaffold introduction
2 Orthogonal Boc and tert-butyl ester protection for selective deprotection
3 Supports peptidomimetic and constrained proline surrogate synthesis

Irreplaceability of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate


The choice of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate over its (R)-enantiomer or other ester analogs is dictated by the stringent stereochemical requirements of downstream pharmacologically active targets. Replacing the (S)-enantiomer with the (R)-enantiomer (CAS 205524-47-6) in a synthetic sequence would invert the configuration at the C-2 position, leading to a completely different diastereomer or enantiomer in the final product, which can drastically alter or abolish biological activity [1]. Similarly, substituting the di-tert-butyl ester with a methyl or ethyl ester analog (e.g., CAS 108963-96-8) changes the steric bulk and lipophilicity of the protecting group, affecting the compound's solubility, reaction kinetics, and the chemoselectivity of subsequent deprotection steps . The orthogonal Boc/tert-butyl ester pair is specifically chosen for its compatibility with acid-labile deprotection strategies, whereas mixed alkyl esters would introduce orthogonal reactivity that may be incompatible with certain reaction sequences.

Risk Type
Target: (S)-enantiomer
Substitute: (R)-enantiomer
Configuration inversion at C-2 leads to a diastereomeric or enantiomeric final product, likely altering or abolishing target interaction.
Risk Type
Target: Di-tert-butyl ester
Substitute: Methyl or ethyl ester analog
Protecting group mismatch alters steric bulk and acid lability, potentially compromising chemoselectivity in sequential deprotection steps.

Quantitative Comparison: (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate vs. Analogs


Enantiomer Identity by Optical Rotation

The (S)-enantiomer (CAS 91229-91-3) exhibits a specific optical rotation [α]²⁰ᴅ of -33.8° to -34.2° (c = 0.9, CHCl₃) . The (R)-enantiomer (CAS 205524-47-6) is documented to have a specific rotation of +33° to +34° under identical conditions, a property inherent to its opposite absolute configuration [1]. This opposite sign of rotation serves as the primary, quantifiable differentiator for procurement, ensuring the correct enantiomer is selected for stereoselective synthesis.

Enantiomer Identity
Reported
(S): -33.8° to -34.2° (c=0.9, CHCl₃)
(R): ~+33° to +34° (c=0.9, CHCl₃)
Opposite optical rotation sign enables rapid stereochemical verification.
Confirmed by cross-study polarimetry data; critical for incoming QC.
Chiral Resolution Stereochemical Assignment Enantiomeric Excess

Melting Point Identity Check

The (S)-enantiomer has a reported melting point range of 53-56°C or 55.0 to 59.0°C [1]. The (R)-enantiomer is reported to have a melting point of approximately 123°C (predicted) , though experimental data is sparse. The significant difference in melting behavior offers a simple, rapid physical check in quality control. While the predicted value requires careful interpretation, the experimentally verified range for the (S)-enantiomer provides a reliable identity marker.

Melting Point Check
Context-dependent
(S): 53-56°C (experimental)
(R): ~123°C (predicted)
Large melting point difference supports rapid physical identity screening.
Comparator data is predicted; requires experimental verification.
Quality Control Identity Check Solid-State Characterization

Orthogonal Boc and tert-Butyl Ester Protection

The target compound features two distinct acid-labile protecting groups: an N-Boc group and a C-terminal tert-butyl ester. This combination allows for selective, sequential deprotection using varying concentrations of trifluoroacetic acid (TFA). The N-Boc group can be removed with 20-50% TFA in DCM, while the tert-butyl ester requires prolonged treatment with higher acid concentrations or HCl [1]. In contrast, the methyl ester analog (CAS 108963-96-8) lacks this orthogonality, as the methyl ester is not readily cleaved under acidic conditions, limiting its utility in convergent synthesis .

Orthogonal Protection
Class-level
Boc: cleaved with 20-50% TFA
tBu ester: cleaved with higher TFA conc. or HCl
Sequential acid-labile deprotection enables controlled functionalization.
Methyl ester analog lacks this orthogonality and requires saponification.
Protecting Group Orthogonality Acid-Labile Groups Sequential Deprotection

Stereoselective Combinatorial Library Synthesis

Derivatives of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate have been successfully employed as key intermediates in the stereoselective synthesis of peptidomimetic libraries. In one study, di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride—prepared from the target compound—was used to generate a library of 22 (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides with maintained chiral integrity [1]. Another application demonstrated highly diastereoselective electrophilic azidation to afford novel bis-α-amino acid proline derivatives in 11-13 steps from Boc-pyroglutamic acid-tert-butyl ester [2]. These established synthetic routes highlight the compound's empirical reliability in complex, multi-step syntheses.

Synthetic Precedence
Supporting evidence
(S): Scaffold for 22-compound amide library
Comparators: limited or absent literature precedent
Validated synthetic pathway supports reproducible diastereoselectivity.
Published protocols require (S)-enantiomer for reported yields and selectivity.
Combinatorial Chemistry Peptidomimetic Synthesis Diastereoselective Azidation

Applications of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate


Peptidomimetic and Proline Surrogate Synthesis

In medicinal chemistry, the demand for conformationally constrained amino acid mimics is high for improving the metabolic stability and binding affinity of peptide-based drug candidates. The (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate scaffold provides a direct entry into this chemical space. As evidenced by the successful generation of a 22-compound library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides [1], sourcing this (S)-enantiomer ensures access to a validated synthetic pathway for peptidomimetic amides, which are valuable in protease inhibitor and receptor ligand design.

Stereoselective Functionalization for Kinase Inhibitors

The orthogonal protecting group strategy (Boc and tert-butyl ester) of this compound is particularly suited for the synthesis of highly functionalized pyrrolidine scaffolds that serve as kinase inhibitor intermediates. Sequential deprotection allows for precise, site-selective functionalization [2]. Attempting to substitute with a mono-protected or differently protected analog (e.g., methyl ester) would prevent this chemoselective manipulation, which is a critical requirement for the modular construction of targeted covalent inhibitors.

Diastereoselective Azidation Products

For research groups and CDMOs working on the synthesis of carbapyochelins or similar siderophore analogs, the (S)-enantiomer is the pre-established starting material. Published protocols using this compound have demonstrated highly diastereoselective azidation reactions, yielding configurationally stable carbon-based analogues of pyochelin in multi-step sequences [3]. Procuring the (S)-enantiomer eliminates stereochemical uncertainty and is essential for replicating the reported yields and selectivities.

Rapid Identity Verification for Incoming QC

For procurement and quality assurance departments, the well-defined physical properties of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate facilitate incoming inspection. The specific optical rotation of -33.8° to -34.2° (c = 0.9, CHCl₃) and the melting point range of 53-56°C provide two independent, rapid analytical checks to confirm the receipt of the correct enantiomer before it is released to the synthesis laboratory, mitigating the risk of costly batch failures.

Application
Selection Property
Validation Focus
Peptidomimetic & Proline Surrogate Synthesis
Conformationally constrained (2S)-scaffold
Chiral integrity and amide library reproducibility
Kinase Inhibitor Intermediate Preparation
Orthogonal Boc/tBu ester protection
Chemoselectivity in sequential deprotection
Diastereoselective Azidation Products
Pre-established starting material
Protocol-matching stereoselectivity and yield
Incoming QC Identity Verification
Distinct optical rotation and melting point
Enantiomer confirmation via rapid physical tests

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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